molecular formula C7H12ClNO2S2 B12746031 1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrochloride, (S)- CAS No. 83552-41-4

1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrochloride, (S)-

Cat. No.: B12746031
CAS No.: 83552-41-4
M. Wt: 241.8 g/mol
InChI Key: WZMQRPYFALOOHU-JEDNCBNOSA-N
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Description

(8S)-1,4-dithia-7-azaspiro[44]nonane-8-carboxylic acid;hydrochloride is a unique chemical compound characterized by its spirocyclic structure, which includes sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, introduction of the carboxylic acid group, and subsequent conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

(8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The nitrogen and sulfur atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form bonds with biological molecules, affecting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrochloride is unique due to its spirocyclic structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

83552-41-4

Molecular Formula

C7H12ClNO2S2

Molecular Weight

241.8 g/mol

IUPAC Name

(8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H11NO2S2.ClH/c9-6(10)5-3-7(4-8-5)11-1-2-12-7;/h5,8H,1-4H2,(H,9,10);1H/t5-;/m0./s1

InChI Key

WZMQRPYFALOOHU-JEDNCBNOSA-N

Isomeric SMILES

C1CSC2(S1)C[C@H](NC2)C(=O)O.Cl

Canonical SMILES

C1CSC2(S1)CC(NC2)C(=O)O.Cl

Origin of Product

United States

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